molecular formula C3F4O2 B1304697 Difluoromalonyl fluoride CAS No. 5930-67-6

Difluoromalonyl fluoride

Cat. No. B1304697
CAS RN: 5930-67-6
M. Wt: 144.02 g/mol
InChI Key: KJOOJFLEZNWPIN-UHFFFAOYSA-N
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Patent
US06787053B2

Procedure details

To a 1 L monel metal reactor charged with 18 g (0.43 mol) of NaF, 12.1 g (0.112 mol) of CH2(COF)2 was charged with condensation, and thereto, 0.1 g/h of fluorine gas was blown gradually while controlling increasing the inner pressure with keeping the reactor at 0° C., and the reaction was conducted. When the total pressure increased by the product reached to 0.44 atm, the blowing of fluorine gas was finshed. The reaction product was separated and purified, and 1.7 g (0.0118 mol) of CF2(COF)2 was obtained. It was confirmed with FT-IR and 19F-NMR that the resulting compound was CF2(COF)2. The yield thereof was 10%.
Name
Quantity
18 g
Type
reactant
Reaction Step One
Name
CH2(COF)2
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F-:1].[Na+].[CH2:3]([C:7]([F:9])=[O:8])[C:4]([F:6])=[O:5].[F:10]F>>[C:3]([C:7]([F:9])=[O:8])([C:4]([F:6])=[O:5])([F:10])[F:1] |f:0.1|

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
[F-].[Na+]
Name
CH2(COF)2
Quantity
12.1 g
Type
reactant
Smiles
C(C(=O)F)C(=O)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was charged with condensation
TEMPERATURE
Type
TEMPERATURE
Details
while controlling increasing the inner pressure
CUSTOM
Type
CUSTOM
Details
at 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
When the total pressure increased by the product
CUSTOM
Type
CUSTOM
Details
The reaction product was separated
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Name
Type
product
Smiles
C(F)(F)(C(=O)F)C(=O)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0118 mol
AMOUNT: MASS 1.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.